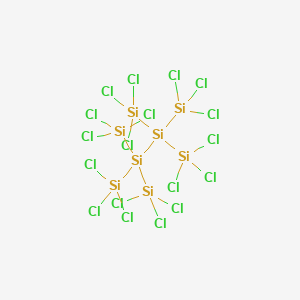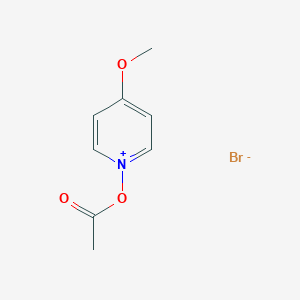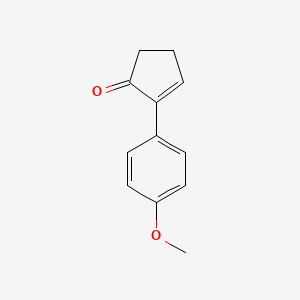
2-(4-Methoxyphenyl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound features a cyclopentene ring substituted with a 4-methoxyphenyl group and a ketone functional group. Cyclopentenones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the desired product via an aldol condensation reaction. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .
Another method involves the use of thionyl chloride (SOCl2) and ethanol (EtOH) to facilitate the condensation of aromatic aldehydes with aliphatic ketones, yielding derivatives of cyclopent-2-en-1-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives, and addition reactions can form complex adducts.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research explores its potential as a lead compound for drug development due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an α,β-unsaturated ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog without the methoxyphenyl group.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with two methyl groups on the cyclopentene ring.
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one: A hydroxylated derivative with additional methyl groups.
Uniqueness
2-(4-Methoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
77037-07-1 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h3,5-8H,2,4H2,1H3 |
Clave InChI |
FJEWEXQCGJYFCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


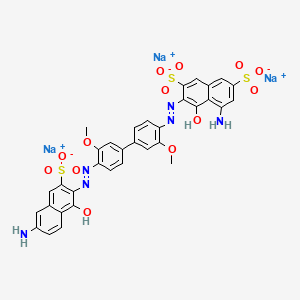
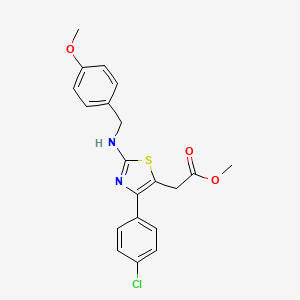
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)

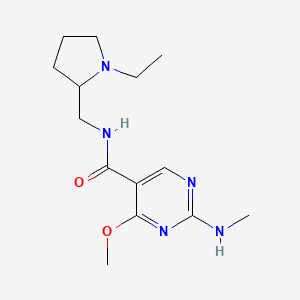

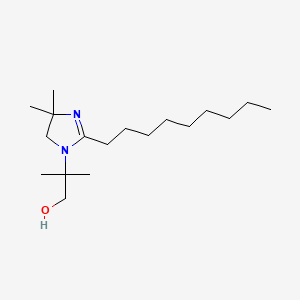
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
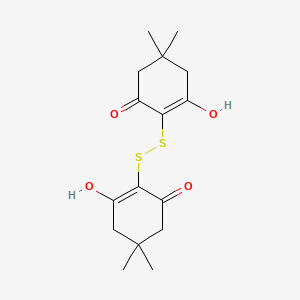
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
